molecular formula C18H19N3O4 B11564180 N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11564180
M. Wt: 341.4 g/mol
InChI Key: SGRKVHPGPVBDCI-XDHOZWIPSA-N
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Description

N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation reaction between an aldehyde and a hydrazide. The general synthetic route can be described as follows:

  • Starting Materials

    • 2-ethoxybenzaldehyde
    • 4-methoxybenzaldehyde
    • Hydrazine hydrate
    • Acetic anhydride
  • Reaction Steps

      Step 1: Condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

      Step 2: Reaction of the hydrazone with 4-methoxybenzaldehyde under acidic conditions to form the final product.

  • Reaction Conditions

    • The reactions are typically carried out in ethanol or methanol as solvents.
    • The reaction mixture is heated under reflux for several hours to ensure complete conversion.
    • The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oximes or nitroso compounds.

    Reduction: Reduced forms such as hydrazines or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can be compared with other hydrazones and related compounds, such as:
    • N-(2-ethoxyphenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
    • N-(2-ethoxyphenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoacetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethoxy and methoxy groups, which can influence its reactivity, solubility, and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-16-7-5-4-6-15(16)20-17(22)18(23)21-19-12-13-8-10-14(24-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

SGRKVHPGPVBDCI-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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